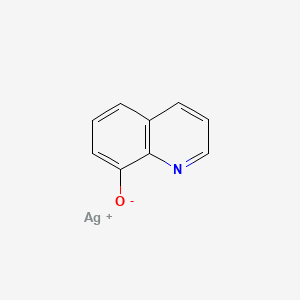

(Quinolin-8-olato-N1,O8)silver

Description

(Quinolin-8-olato-N1,O8)silver is a coordination complex where silver(I) is chelated by the nitrogen (N1) and oxygen (O8) atoms of the quinolin-8-olato ligand. This compound, with CAS number 15521-50-3, is structurally analogous to other metal-8-hydroxyquinoline (oxine) complexes, which are widely studied for their diverse applications in materials science, electronics, and antimicrobial agents .

Properties

CAS No. |

15521-50-3 |

|---|---|

Molecular Formula |

C9H6AgNO |

Molecular Weight |

252.02 g/mol |

IUPAC Name |

silver;quinolin-8-olate |

InChI |

InChI=1S/C9H7NO.Ag/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 |

InChI Key |

KOEBPWXXFIJQPG-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ag+] |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ag+] |

Other CAS No. |

15521-50-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Metal-Quinolinolato Complexes

Notes:

- The silver complex’s molecular weight is estimated based on stoichiometry. Its solubility profile aligns with hydrophobic metal-quinolinolato complexes, which typically dissolve in polar organic solvents.

- Magnesium and aluminum complexes exhibit well-defined thermal properties, making them suitable for high-temperature applications (e.g., electronics) .

- Mercury and nickel complexes are less common due to toxicity (mercury) or niche applications (nickel) .

Stability and Reactivity

- Thermal Stability : Magnesium and aluminum complexes decompose at high temperatures (>200°C), whereas mercury derivatives are less stable under heat .

- Chemical Reactivity: Magnesium’s complex reacts with strong acids, releasing 8-hydroxyquinoline. Silver’s complex may exhibit redox activity due to Ag⁺/Ag⁰ transitions .

- Toxicity : Mercury and nickel complexes pose significant health risks, while magnesium and aluminum derivatives are generally regarded as safe for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.